Gemigliptin
Descripción general
Descripción
Gemigliptin is a novel dipeptidyl peptidase (DPP)-4 inhibitor, developed for the treatment of hyperglycemia in patients with type 2 diabetes mellitus. It demonstrates potent DPP-4 inhibitory activity and is characterized by a long-acting and highly selective mechanism of action (Kim et al., 2016).
Synthesis Analysis
The development of Gemigliptin by LG Life Sciences marked a significant milestone as the first new anti-diabetic drug in the history of the Korean pharmaceutical industry. It was approved by the Korean Food and Drug Administration in June 2012 (Kim et al., 2013).
Molecular Structure Analysis
Gemigliptin is an orally bioavailable inhibitor of the serine protease DPP-4, exhibiting hypoglycemic and potential renoprotective activities. It binds to DPP-4 and inhibits the breakdown of incretin hormones, which in turn affects glucose metabolism (Definitions, 2020).
Chemical Reactions and Properties
Gemigliptin's primary amine reacts with ninhydrin in alkaline pH to produce a purple color (Ruhemann’s purple), which can be quantitatively measured by visible spectrophotometry. This reaction forms the basis of a method for determining gemigliptin's concentration in formulations (Gorumutchu et al., 2019).
Physical Properties Analysis
The spectrophotometric determination of gemigliptin, using a charge transfer complex method, validated its presence in bulk drug and tablet formulations. This method involved oxidation by NBS and subsequent complex formation, showcasing gemigliptin's chemical interactions and stability (Gorumutchu et al., 2019).
Chemical Properties Analysis
Gemigliptin exhibits potent anti-glycation properties, inhibiting the formation of advanced glycation end products (AGEs) in vitro and in diabetic mice. It also directly traps methylglyoxal, suggesting therapeutic potential for ameliorating AGE-related diabetic complications (Jung et al., 2014).
Aplicaciones Científicas De Investigación
Gemigliptin's Efficacy in Type 2 Diabetes : Gemigliptin is effective as monotherapy or in combination therapy for treating type 2 diabetes, showing potent DPP-4 inhibitory activity and improving glucose tolerance by increasing insulin secretion and reducing glucagon secretion (Kim et al., 2013); (Kim et al., 2016).
Pharmacokinetic Properties : Studies have evaluated the pharmacokinetics of gemigliptin, indicating its safety and effectiveness when coadministered with drugs like rosuvastatin or irbesartan, without significantly affecting the pharmacokinetic properties of these drugs (Choi et al., 2015).
Metabolism and Excretion : Gemigliptin is absorbed, metabolized, and excreted with a significant portion recovered from urine and feces, demonstrating a balance between metabolism and excretion (Kim et al., 2014).
Anti-glycation Properties : In both in vitro and in vivo studies, gemigliptin exhibits inhibitory effects on the formation of advanced glycation end products (AGEs), suggesting therapeutic potential for ameliorating AGE-related diabetic complications (Jung et al., 2014).
Drug Interactions and Safety : Gemigliptin's interactions with ketoconazole and rifampicin significantly alter its systemic exposure, suggesting the need for dose adjustments when coadministered with drugs that affect CYP3A4 activity (Noh et al., 2012).
Systematic Review and Meta-analysis : A review and meta-analysis of randomized controlled trials of gemigliptin demonstrated its superiority to placebo and comparability to other oral antidiabetic drugs in terms of effects on glycated hemoglobin, fasting plasma glucose, and other parameters (Oh et al., 2021).
Use in Post-Transplant Patients with Diabetes : Gemigliptin effectively lowers blood glucose levels without significant effects on immunosuppressive treatment, renal function, and liver enzymes in post-transplant patients with type 2 diabetes (Bae et al., 2019).
Clinical Use and Management in Diabetes : Various studies highlight gemigliptin's efficacy, safety, and patient compliance in the management of type 2 diabetes mellitus (Kim et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoropiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F8N5O2/c19-16(20)3-1-12(32)31(8-16)6-9(27)5-13(33)30-4-2-10-11(7-30)28-15(18(24,25)26)29-14(10)17(21,22)23/h9H,1-8,27H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPRRQZNBDYKLH-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F8N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030150 | |
Record name | Gemigliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gemigliptin | |
CAS RN |
911637-19-9 | |
Record name | Gemigliptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911637-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gemigliptin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911637199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gemigliptin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12412 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gemigliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GEMIGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DHU18M5D6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.